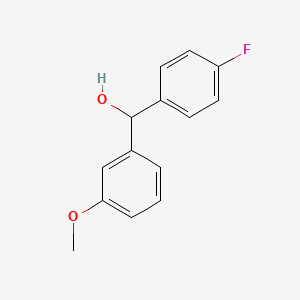

4-Fluoro-3'-methoxybenzhydrol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of Oligoribonucleotides

The 4-methoxybenzyl group, a component structurally related to 4-Fluoro-3'-methoxybenzhydrol, has been used as a new protecting group in the synthesis of oligoribonucleotides. This method has demonstrated success in the phosphotriester approach for oligoribonucleotide synthesis, with the 4-methoxybenzyl group being rapidly removable from the oligoribonucleotides (Takaku & Kamaike, 1982).

Solid Phase Synthesis of Glycopeptide Analogues

In a study focusing on the synthesis of a Thrombin Receptor Glycopeptide Mimetic analogue, the 4-Methoxybenzhydryl bromide resin was introduced as an acid-sensitive scaffold. This resin facilitated the high-yield reactions and is highlighted for its role in the synthesis of glycopeptides (Tselios et al., 2008).

Synthesis and Characterization of Novel Compounds

The synthesis of novel compounds like 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one has been achieved. This synthesis was followed by studies on the electronic and spatial structure, X-ray crystal analysis, and evaluation as a hepatitis B virus inhibitor, showcasing the versatility of these compounds in pharmaceutical research (Ivashchenko et al., 2019).

Synthesis of Fluorine-Containing Compounds and Their Insecticidal Activity

The synthesis of fluorine-containing compounds, such as 2 and 3-fluoro-4-methoxymethylbenzyl (±)-cis-permethrinate, has been explored. These compounds' insecticidal activities were tested, indicating the potential of fluorine substitutions in enhancing insecticidal properties (Zou & Qiu, 2002).

Anticancer Activity of Fluorinated Analogues

The synthesis of fluorinated analogues of combretastatin A-4 and their in vitro anticancer properties were studied. This research illustrates the potential of fluorinated compounds in cancer treatment, with specific focus on the efficacy of different fluorinated benzaldehydes (Lawrence et al., 2003).

Cytotoxicity Studies of Fluorinated Derivatives of Titanocene

The synthesis of fluorinated derivatives of titanocene and their in vitro cytotoxicity studies were conducted. This work highlights the potential of these compounds in medical applications, particularly in cancer therapy (Claffey et al., 2008).

Eigenschaften

IUPAC Name |

(4-fluorophenyl)-(3-methoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,14,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFPJJBUBMSEKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2=CC=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2479949.png)

![2-amino-N-(3-ethoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2479964.png)

![Methyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2479968.png)